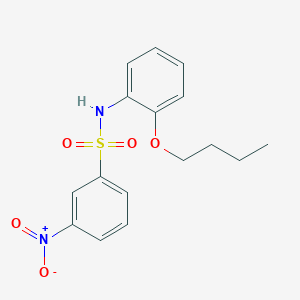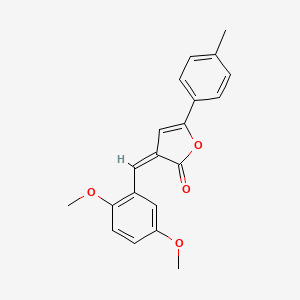![molecular formula C19H19ClN2O5 B5501034 3-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}propyl acetate](/img/structure/B5501034.png)
3-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}propyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar acryloyl and amino-acetate compounds involves complex chemical reactions, often utilizing multi-component reactions for efficient synthesis. For example, ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate was synthesized via a Ugi four-component reaction at ambient temperature, showcasing a high-yielding protocol that involves reactions between aldehydes, amines, acids, and isocyanides (Ganesh, Saha, Zuckermann, & Sáha, 2017).
Molecular Structure Analysis
The molecular structure of related compounds can be determined using various spectroscopic techniques, including X-ray diffraction, FT-IR, FT-Raman, and NMR spectroscopy. For instance, the molecular structure of ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate was elucidated by X-ray diffraction, revealing the conformation and crystalline structure of the compound (Prasanth et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving acylamino and acryloyl compounds are diverse, including polymerization and cyclization reactions. For instance, copolymerization of 4-chlorophenyl acrylate with methyl acrylate has been conducted to synthesize polymers for industrial applications, demonstrating the reactivity and versatility of these compounds (Thamizharasi, Srinivas, Sulochana, & Reddy, 1999).
Scientific Research Applications
Synthesis and Characterization
Copolymerization and Applications in the Leather Industry : The synthesis and copolymerization of 4-chlorophenyl acrylate with methyl acrylate have been detailed, including characterization and applications in the leather industry. This study demonstrates the preparation of polymers and their potential industrial applications, showcasing the versatility of chlorophenyl acrylate derivatives (Thamizharasi, Srinivas, Sulochana, & Reddy, 1999).
Antimicrobial Properties of Arylsubstituted Halogen(thiocyanato)amides : Research on the synthesis of arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment has highlighted their antimicrobial properties. This indicates the potential application of similar compounds in developing new antimicrobial agents (Baranovskyi, Symchak, Pokryshko, Klymnyuk, & Grishchuk, 2018).
Synthesis of Ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate : A related compound, ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate, was synthesized via a high-yielding Ugi four-component reaction. This process and the characterization of the resulting glycine ester derivative add to the understanding of the synthetic versatility of acryloyl derivatives (Ganesh, Saha, Zuckermann, & Sáha, 2017).
Potential Applications
Antioxidant Activity : The synthesis and antioxidant activity of some chalcones containing N-arylacetamide group demonstrate the relevance of chlorophenyl acrylate derivatives in creating compounds with potential antioxidant applications. This suggests that similar compounds could be investigated for their antioxidant properties (Nguyen et al., 2021).
Photopolymerization : Research into nitroxide-mediated photopolymerization using compounds with chromophore groups linked to the aminoxyl function highlights a potential application in materials science. This study underscores the utility of acryloyl derivatives in developing new materials through photopolymerization processes (Guillaneuf et al., 2010).
properties
IUPAC Name |
3-[[(E)-3-(4-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]propyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5/c1-13(23)26-11-3-9-21-18(24)16(12-14-5-7-15(20)8-6-14)22-19(25)17-4-2-10-27-17/h2,4-8,10,12H,3,9,11H2,1H3,(H,21,24)(H,22,25)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERKLPJJGFGFFV-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCNC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCCCNC(=O)/C(=C\C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({4-bromo-2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5500964.png)

![methyl [4-(3,4-dichlorobenzyl)-1-piperazinyl]acetate](/img/structure/B5500981.png)
![{4-(1-adamantyl)-2-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}acetonitrile](/img/structure/B5500984.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5500991.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide](/img/structure/B5500996.png)

![1-[(2-naphthyloxy)acetyl]indoline](/img/structure/B5501016.png)
![3-isoquinolin-5-yl-5-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B5501047.png)


